molecular formula C15H17N3O2 B2948226 (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone CAS No. 1022575-66-1

(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone

Cat. No. B2948226
CAS RN: 1022575-66-1
M. Wt: 271.32
InChI Key: ZSJHWCGMWZRZPT-UHFFFAOYSA-N
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Description

(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone, also known as MPPM, is a chemical compound that has been studied for its potential applications in scientific research. MPPM is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of various signaling pathways. For example, this compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer progression. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral effects, this compound has been shown to have antioxidant properties. Studies have also suggested that this compound may have neuroprotective effects and may improve cognitive function. Additionally, this compound has been shown to have anti-diabetic effects, as it can improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, this compound has been shown to be effective at low concentrations, which can reduce the cost of experiments. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.

Future Directions

There are several future directions for research on (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, this compound may have potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

Synthesis Methods

(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-5-phenylpyrazole-3-carboxylic acid with morpholine and thionyl chloride. The resulting intermediate is then treated with dimethylformamide dimethyl acetal to yield this compound. Other methods involve the use of different reagents and reaction conditions.

Scientific Research Applications

(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been shown to have potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo. This compound has also been studied for its potential as an anti-viral agent. Studies have shown that this compound can inhibit the replication of certain viruses, including the influenza virus.

properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-17-14(15(19)18-7-9-20-10-8-18)11-13(16-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJHWCGMWZRZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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